molecular formula C18H15Cl2N B3276903 4-(Chlorodiphenylmethyl)pyridine hydrochloride CAS No. 64991-61-3

4-(Chlorodiphenylmethyl)pyridine hydrochloride

Cat. No.: B3276903
CAS No.: 64991-61-3
M. Wt: 316.2 g/mol
InChI Key: SZFRMXNBDKQMLD-UHFFFAOYSA-N
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Description

4-(Chlorodiphenylmethyl)pyridine hydrochloride is a chemical compound with the molecular formula C18H15Cl2N and a molecular weight of 316.22 g/mol . It is a pyridine derivative, characterized by the presence of a chlorodiphenylmethyl group attached to the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

4-(Chlorodiphenylmethyl)pyridine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes severe skin burns and eye damage . It is advised to avoid contact with skin, eyes, and clothing, and to avoid dust formation. Do not ingest or breathe vapours/dust .

Future Directions

As for future directions, it’s worth noting that pyridine derivatives have played an intriguing role in a wide range of research topics . They are often used in the synthesis of various pharmaceuticals and natural products . Therefore, the development of fast and cost-effective methods for the synthesis of substituted pyridines, including “4-(Chlorodiphenylmethyl)pyridine hydrochloride”, is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorodiphenylmethyl)pyridine hydrochloride typically involves the reaction of pyridine with chlorodiphenylmethane under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Chlorodiphenylmethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation can produce pyridine N-oxides .

Mechanism of Action

The mechanism of action of 4-(Chlorodiphenylmethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The chlorodiphenylmethyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)pyridine hydrochloride
  • 4-(Bromodiphenylmethyl)pyridine hydrochloride
  • 4-(Iododiphenylmethyl)pyridine hydrochloride

Uniqueness

4-(Chlorodiphenylmethyl)pyridine hydrochloride is unique due to the presence of the chlorodiphenylmethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific synthetic applications and research contexts where other similar compounds may not be as effective .

Properties

IUPAC Name

4-[chloro(diphenyl)methyl]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN.ClH/c19-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-20-14-12-17;/h1-14H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFRMXNBDKQMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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